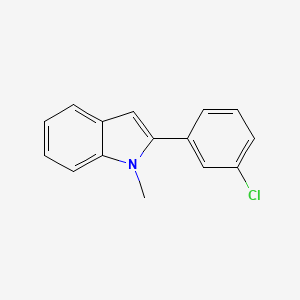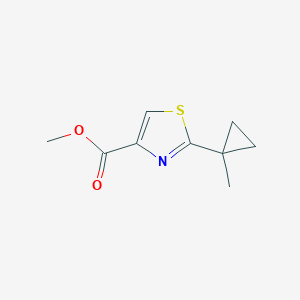
Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate: is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a methylating agent. One common method is the reaction of 2-aminothiazole with methyl chloroformate under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Chemistry: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential in various biological applications. They exhibit antimicrobial, antifungal, antiviral, and anticancer activities . These compounds are being investigated for their potential use in drug development and as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
- Methyl 2-chloro-4-thiazolecarboxylate
- 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Thiophene derivatives
Comparison: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 2-(1-methylcyclopropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-9(3-4-9)8-10-6(5-13-8)7(11)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
AJUATMBUZKNBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
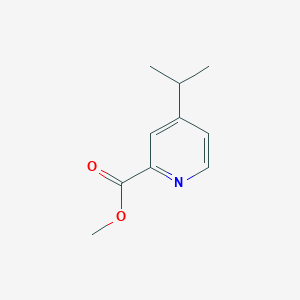
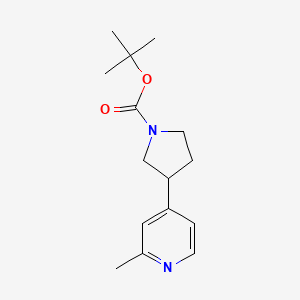
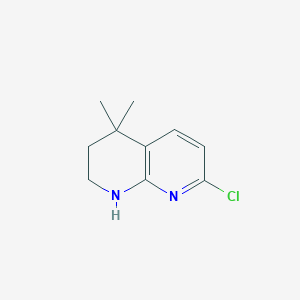
![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)
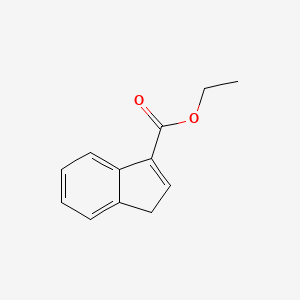
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)

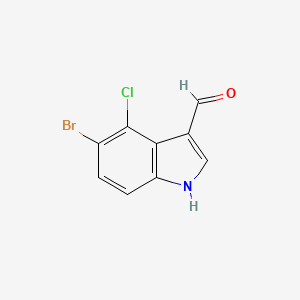
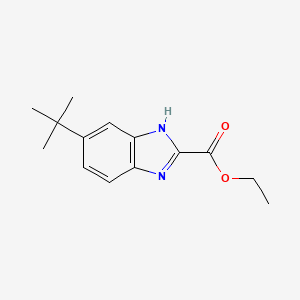
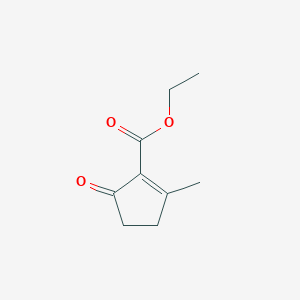
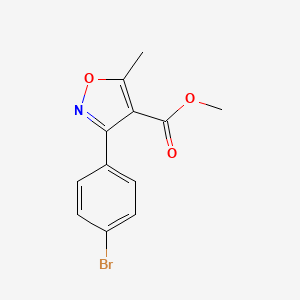
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
